

Quantum Chemical Calculations and Molecular Modeling of 3,4-Hexanedione: A Technical Guide

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Compound of Interest

Compound Name: 3,4-Hexanedione

Cat. No.: B1216349

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For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Hexanedione, a prominent alpha-diketone, is a molecule of significant interest in flavor chemistry and as a versatile intermediate in pharmaceutical and agrochemical synthesis.^{[1][2]} Its biological activity, including potential enzyme inhibition and toxicity, underscores the importance of a detailed understanding of its molecular properties.^[3] This technical guide provides a comprehensive overview of the application of quantum chemical calculations and molecular modeling techniques to elucidate the structural, electronic, and reactive properties of **3,4-hexanedione**. It outlines detailed computational methodologies, presents expected quantitative data in a structured format, and explores the implications of these findings for drug development and other applications.

Introduction

3,4-Hexanedione (C₆H₁₀O₂) is an organic compound characterized by two adjacent ketone groups.^[4] This alpha-diketone structure imparts a unique reactivity, making it a valuable building block in organic synthesis.^[1] Found naturally in foods like coffee and honey, it is also used as a flavoring agent, contributing buttery and caramel notes.^{[1][5]} From a pharmaceutical perspective, alpha-diketones are known to interact with biological systems, with some derivatives showing potential as enzyme inhibitors.^[6] A thorough understanding of the conformational landscape, electronic properties, and reactivity of **3,4-hexanedione** at a molecular level is crucial for its effective utilization and for predicting its biological interactions.

Molecular Properties of 3,4-Hexanedione

A summary of the key physicochemical properties of **3,4-hexanedione** is presented in Table 1. This data serves as a baseline for computational validation and further exploration.

Table 1: Physicochemical Properties of **3,4-Hexanedione**

Property	Value	Reference
Molecular Formula	C ₆ H ₁₀ O ₂	[7]
Molecular Weight	114.14 g/mol	[7]
CAS Number	4437-51-8	[7]
IUPAC Name	hexane-3,4-dione	[7]
Melting Point	-10 °C	[2]
Boiling Point	131 °C	[2]
Density	0.939 g/mL at 25 °C	[2]
Refractive Index	n ₂₀ /D 1.41	
Water Solubility	127 g/L (20 °C)	[2]

Quantum Chemical Calculation and Molecular Modeling Methodologies

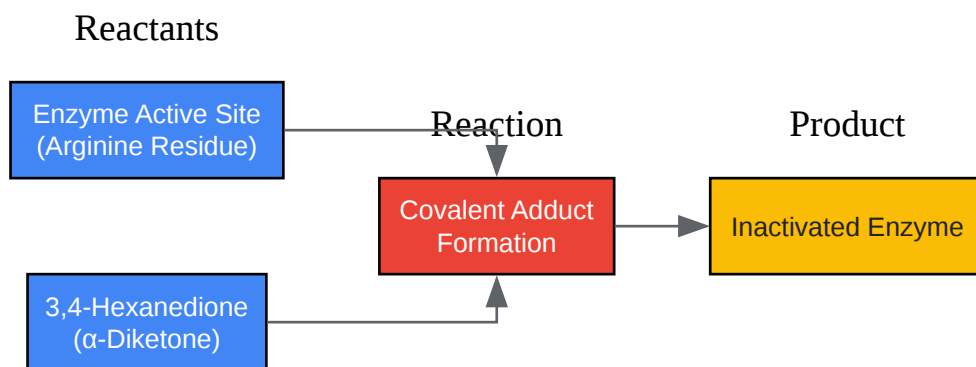
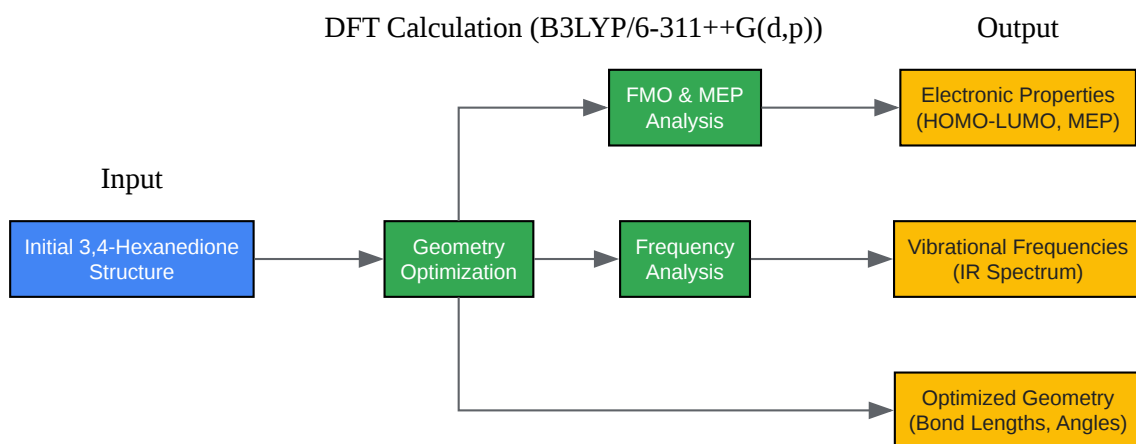
To gain deeper insights into the molecular characteristics of **3,4-hexanedione**, a variety of computational techniques can be employed. The following sections detail the proposed experimental protocols for these calculations, based on established methods for similar ketone and diketone systems.[8][9]

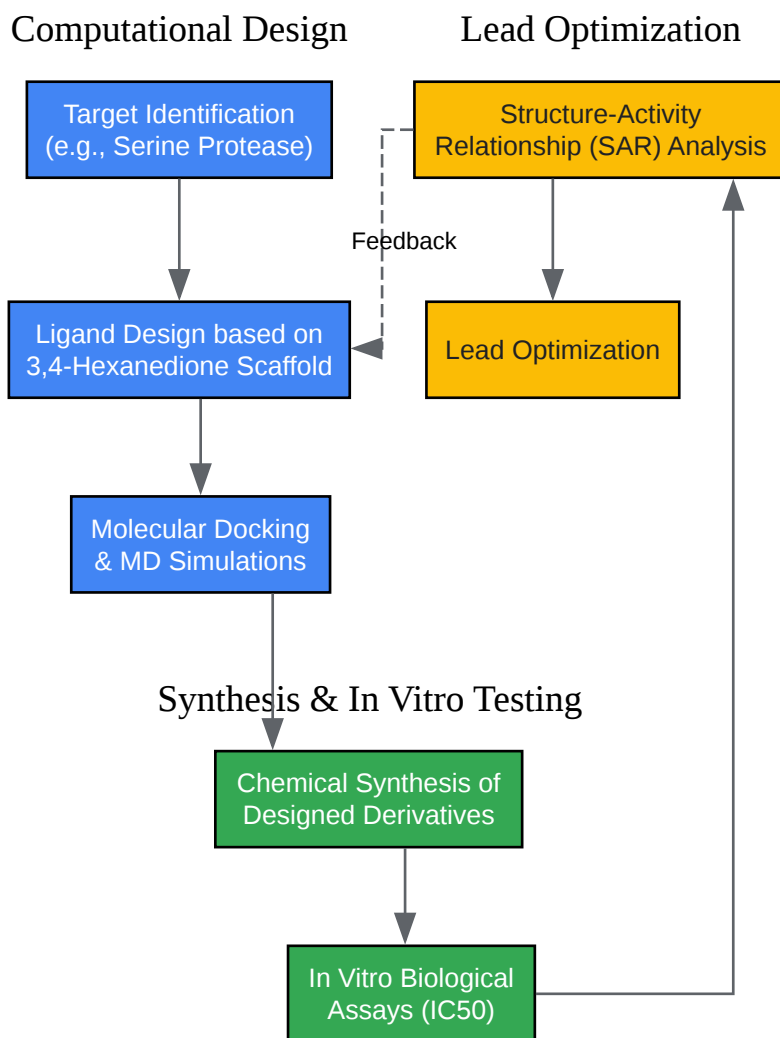
Density Functional Theory (DFT) Calculations

DFT calculations are a powerful tool for determining the electronic structure and properties of molecules.

Experimental Protocol:

- Software: Gaussian, ORCA, or similar quantum chemistry software package.
- Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a commonly used and reliable method for organic molecules.^[9]
- Basis Set: 6-311++G(d,p) basis set to provide a good balance of accuracy and computational cost.
- Calculations:
 - Geometry Optimization: To find the lowest energy conformation of the molecule.
 - Frequency Analysis: To confirm the optimized structure is a true minimum (no imaginary frequencies) and to predict the infrared (IR) spectrum.
 - Frontier Molecular Orbital (FMO) Analysis: To calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand chemical reactivity.
 - Molecular Electrostatic Potential (MEP) Mapping: To visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.





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References

- 1. nbino.com [nbino.com]
- 2. Cas 4437-51-8,3,4-Hexanedione | lookchem [lookchem.com]

- 3. Diacetyl and related flavorant α -Diketones: Biotransformation, cellular interactions, and respiratory-tract toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for 3,4-Hexanedione (HMDB0031492) [hmdb.ca]
- 5. 3,4-ヘキサンジオン $\geq 95\%$, FG | Sigma-Aldrich [sigmaaldrich.com]
- 6. Design and synthesis of conformationally restricted eight-Membered ring diketones as potential serine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3,4-Hexanedione | C₆H₁₀O₂ | CID 62539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Structural Studies of β -Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization, DFT, and In Silico Investigation of Two Newly Synthesized β -Diketone Derivatives as Potent COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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